molecular formula C24H27FN2O4 B1671726 Iloperidone CAS No. 133454-47-4

Iloperidone

Cat. No.: B1671726
CAS No.: 133454-47-4
M. Wt: 426.5 g/mol
InChI Key: XMXHEBAFVSFQEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iloperidone, an atypical antipsychotic agent, primarily targets various receptors in the brain. It exhibits the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors . These receptors play a crucial role in regulating mood and behavior, which are often disrupted in conditions such as schizophrenia and bipolar disorder.

Mode of Action

The interaction of this compound with its primary targets results in significant changes within the brain. This compound acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activity . This blocking action on dopamine D2 and serotonin 5-HT 2A receptors is believed to contribute to its antipsychotic effects .

Biochemical Pathways

this compound’s action affects several biochemical pathways. By blocking dopamine D2 and serotonin 5-HT 2A receptors, this compound disrupts the normal functioning of these pathways, which are involved in mood regulation and perception

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is well absorbed and extensively distributed within the body . It is mainly metabolized in the liver, primarily undergoing three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation . These metabolic processes and the subsequent excretion of this compound and its metabolites can impact its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the brain. By blocking the activity of dopamine D2 and serotonin 5-HT 2A receptors, this compound can alter neurotransmission within the brain . This can lead to changes in mood and perception, helping to alleviate the symptoms of schizophrenia and bipolar disorder.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other medications, the patient’s overall health status, and genetic variations in the enzymes responsible for this compound’s metabolism can all impact how well this compound works and how it is tolerated . Therefore, these factors should be considered when prescribing and monitoring treatment with this compound.

Biochemical Analysis

Biochemical Properties

Iloperidone binds to various receptors, exhibiting the highest affinity for dopamine D2 receptors, serotonin 5-HT 2A receptors, and α1-adrenergic receptors . It primarily undergoes three major biotransformation pathways in the liver: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . P88 and P95 are the two major metabolites .

Cellular Effects

This compound has been shown to influence cell function by antagonizing specific neurotransmitters, particularly multiple dopamine and serotonin receptor subtypes . It is considered an ‘atypical’ antipsychotic because it displays serotonin receptor antagonism, similar to other atypical antipsychotics .

Molecular Mechanism

The exact mechanism of action of this compound in schizophrenia and bipolar I disorder has not been fully elucidated. It is believed that the drug mechanism of action may be related to its antagonism at the dopamine D2 and 5-HT2A receptors .

Temporal Effects in Laboratory Settings

This compound has shown promising safety and tolerability profiles in long-term trials . It can induce extension of the QTc interval, and clinicians should be aware of its contraindications .

Dosage Effects in Animal Models

In several in vivo animal models, this compound showed antipsychotic effects, including inhibition of apomorphine-induced climbing behavior in mice, prevention of serotonin-induced head twitch in rats, inhibition of intracranial self-stimulation behaviors in rats, inhibition of pole-climbing avoidance in rats, and inhibition of continuous Sidman avoidance responding in monkeys .

Metabolic Pathways

This compound is mainly metabolized in the liver. It primarily undergoes three major biotransformation pathways: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . P88 and P95 are the two major metabolites .

Transport and Distribution

This compound is well absorbed and has a distribution volume of 1,340 to 2,800 L . It is mainly metabolized in the liver and less than 1% of the drug is excreted unchanged in urine and feces .

Chemical Reactions Analysis

Types of Reactions

Iloperidone undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties .

Properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXHEBAFVSFQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049060
Record name Iloperidone
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Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Practically insoluble in water, Very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, methanol, acetonitrile
Record name Iloperidone
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Record name Iloperidone
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Mechanism of Action

Iloperidone is a dopamine D2 and 5-HT2A receptor antagonist and acts as a neuroleptic agent., Iloperidone is a piperidinyl-benzisoxazole derivative structurally related to risperidone; the drug has been referred to as an atypical or second-generation antipsychotic agent. Although the exact mechanism of action of iloperidone and other antipsychotic agents in schizophrenia is unknown, it has been suggested that the efficacy of iloperidone is mediated through a combination of antagonist activity at central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine (5-HT2)) receptors., Fanapt exhibits high (nM) affinity binding to serotonin 5-HT2A dopamine D2 and D3 receptors, and norepinephrine NEalpha1 receptors (Ki values of 5.6, 6.3, 7.1, and 0.36 nM, respectively). FANAPT has moderate affinity for dopamine D4, and serotonin 5-HT6 and 5-HT7 receptors (Ki values of 25, 43, and 22, nM respectively), and low affinity for the serotonin 5-HT1A, dopamine D1, and histamine H1 receptors (Ki values of 168, 216 and 437 nM, respectively). Fanapt has no appreciable affinity (Ki >1000 nM) for cholinergic muscarinic receptors. Fanapt functions as an antagonist at the dopamine D2, D3, serotonin 5-HT1A and norepinephrine alpha1/alpha2C receptors. The affinity of the FANAPT metabolite P88 is generally equal or less than that of the parent compound. In contrast, the metabolite P95 only shows affinity for 5-HT2A (Ki value of 3.91) and the NEalpha1A, NEalpha1B, NEalpha1D, and NEalpha2C receptors (Ki values of 4.7, 2.7, 8.8, and 4.7 nM respectively)., Iloperidone has demonstrated an interesting monoamine receptor profile in radioligand binding studies, with nanomolar affinity for certain noradrenaline, dopamine, and serotonin receptors. In this study, the agonist/antagonist activity of iloperidone was determined in cell lines expressing recombinant human D(2A), D(3), alpha(2C), 5-HT(1A), or 5-HT(6) receptors. With the exception of 5-HT(6) receptors, these receptors are negatively coupled to cyclase. Thus, after stimulation with forskolin, the agonists dopamine (at D(2A) and D(3)), noradrenaline (at alpha(2C)), or 8-OH-DPAT (at 5-HT(1A)) induced a reduction in cAMP accumulation. Conversely, activation of the 5-HT(6) receptor by 5-HT led to an increase in cAMP accumulation. Iloperidone alone was devoid of significant agonist activity but inhibited the agonist response in all 5 cell lines in a surmountable and concentration-dependent fashion. Iloperidone was most potent at D(3) receptors (pK(B) 8.59 + or - 0.20; n = 6), followed by alpha(2C) (pK(B) 7.83 + or - 0.06; n = 15), 5-HT(1A) (pK(B) 7.69 + or - 0.18; n = 10), D(2A) (pK(B) 7.53 + or - 0.04; n = 11) and 5-HT(6) (pK(B) 7.11 + or - 0.08; n = 11) receptors., Iloperidone ... demonstrated a potent antipsychotic profile in several in vitro and in vivo animal models. Iloperidone displaced ligand binding at D2 dopamine receptors (IC50 = 0.11 uM) and displayed a high affinity for serotonin (5-HT2) receptors (IC50 = 0.011 uM) and alpha-1 receptors (IC50 = 0.00037 uM). ...
Record name Iloperidone
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Color/Form

White to off-white finely crystalline powder, Crystals from ethanol

CAS No.

133454-47-4
Record name Iloperidone
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Record name Ethanone, 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]
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Melting Point

118-120 °C
Record name Iloperidone
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Synthesis routes and methods I

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2 benzisoxazole hydrochloride (5.1 g, 20 mmol), K2CO3 (5.2 g, 40 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]-ethanone (5.3 g, 22 mmol), and dimethylformamide (60 ml) was heated at 90° C. for 16 hours. The reaction was poured into water, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate was washed (water), dried (MgSO4) and concentrated to afford a moist solid. Recrystallization (twice) from ethyl alcohol afforded 5.0 g (58%) of 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-propoxy]-3-methoxyphenyl]-ethanone as a beige solid, m.p.=118°-120° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
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Quantity
5.2 g
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reactant
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5.3 g
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60 mL
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2 benzisoxazole hydrochloride (5.1 g, 20 mmol), K2CO3 (5.2 g, 40 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]-ethanone (5.3 g, 22 mmol), and dimethylfornamide (60 ml) was heated at 90° C. for 16 hours. The reaction was poured into water, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate was washed (water), dried (MGSO4) and concentrated to afford a moist solid. Recrystallization (twice) from ethyl alcohol afforded 5.0 g (58%) of 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-propoxy]-3-methoxyphenyl]-ethanone as a beige solid, m.p.=118°-120° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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